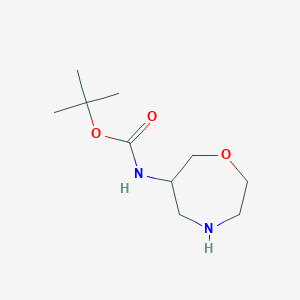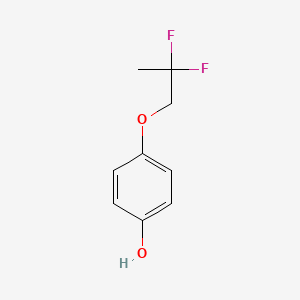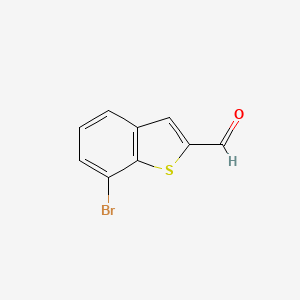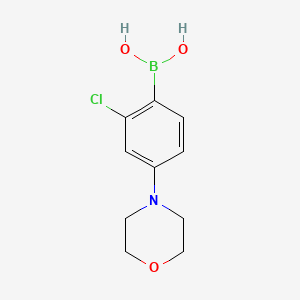
2-Chloro-4-(morpholino)phenylboronic acid
Vue d'ensemble
Description
2-Chloro-4-(morpholino)phenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are generally stable and easy to handle, making them important to organic synthesis . This specific compound, 2-Chloro-4-(morpholino)phenylboronic acid, is a white to yellow powder .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(morpholino)phenylboronic acid is C10H14BNO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The molecule is planar .Chemical Reactions Analysis
Boronic acids, including 2-Chloro-4-(morpholino)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
2-Chloro-4-(morpholino)phenylboronic acid is a solid compound . Like other boronic acids, it is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Synthesis and Crystal Structures
- The derivative of 2-Chloro-4-(morpholino)phenylboronic acid has been synthesized and used in the study of its crystal structure and biological effects as a molluscicidal agent (Duan et al., 2014).
Oncology Research
- Benzoxaborole derivatives, closely related to phenylboronic acids, demonstrated significant antiproliferative and proapoptotic activities in ovarian cancer cells, suggesting the potential use of related compounds in cancer treatment (Psurski et al., 2018).
Pharmaceutical Properties
- Functionalized dibenzothiophenes, synthesized via Suzuki coupling involving phenylboronic acids and morpholine derivatives, were evaluated as inhibitors of DNA-dependent protein kinase, indicating potential pharmaceutical applications (Rodríguez-Arístegui et al., 2011).
Antitumor Activity
- Compounds related to 2-Chloro-4-(morpholino)phenylboronic acid have shown inhibitory effects against the proliferation of cancer cell lines, suggesting their use in antitumor research (Ji et al., 2018).
Chemistry and Material Science
- Phenylboronic acid derivatives have been used in the depolymerization of cellulose in water, showcasing the compound's utility in material science applications (Levi et al., 2016).
Suzuki Cross-Coupling Reactions
- Suzuki cross-coupling reactions involving phenylboronic acids and related compounds have been extensively studied, indicating the importance of these reactions in organic chemistry (Friesen & Trimble, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYQLUYOAZSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(morpholino)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



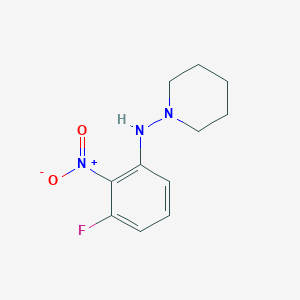
amine](/img/structure/B1407304.png)
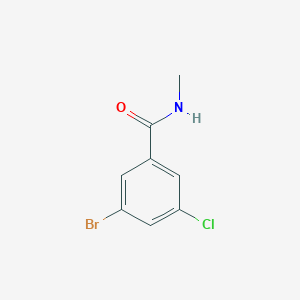
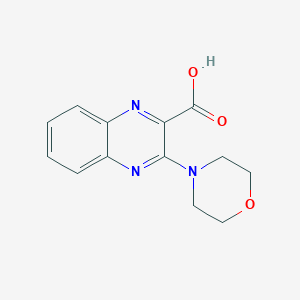
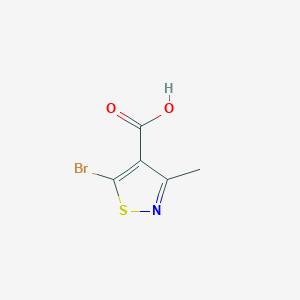
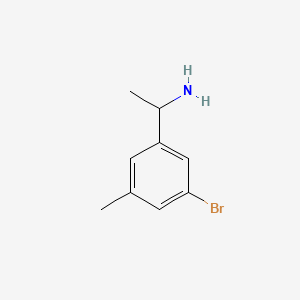
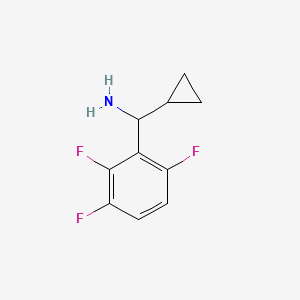
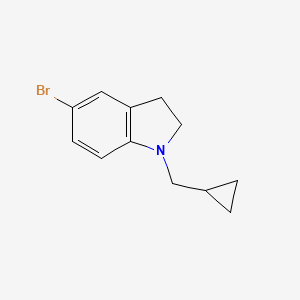
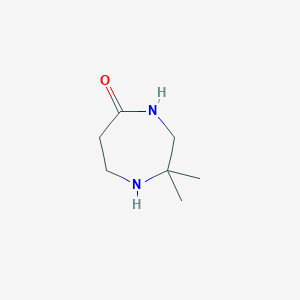
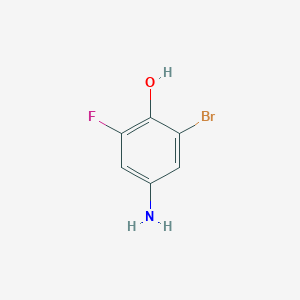
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
